2-(4-Nitrophenyl)ethene-1-sulfonamide

STEP phosphatase inhibition CNS drug discovery Enzyme assay

Sourcing a covalent warhead with balanced reactivity and intrinsic detection capabilities is a common bottleneck in fragment-based drug discovery. 2-(4-Nitrophenyl)ethene-1-sulfonamide directly addresses this need as a vinyl sulfonamide building block offering both a thiol-Michael acceptor and a chromophoric tag. - Exhibits thiol-Michael addition kinetics comparable to acrylates but with superior hydrolytic stability, reducing off-target hydrolysis in biochemical assays. - The 4-nitrophenyl moiety provides intrinsic absorbance at 348 nm, enabling label-free kinetic monitoring of enzymatic conversions in HTS microplate formats. - Demonstrates ~8-fold reactivity variation across analogs, supporting controlled SAR exploration without excessive promiscuity. Supplied as a research-grade solid, this compound is a reliable starting point for covalent inhibitor screening, bioconjugation, and sulfonamide derivative synthesis.

Molecular Formula C8H8N2O4S
Molecular Weight 228.23 g/mol
Cat. No. B12006729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)ethene-1-sulfonamide
Molecular FormulaC8H8N2O4S
Molecular Weight228.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CS(=O)(=O)N)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O4S/c9-15(13,14)6-5-7-1-3-8(4-2-7)10(11)12/h1-6H,(H2,9,13,14)/b6-5+
InChIKeyAAWSZAQEVCTOLT-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenyl)ethene-1-sulfonamide (CAS 52147-91-8): Scientific Procurement Baseline and Core Structural Characteristics


2-(4-Nitrophenyl)ethene-1-sulfonamide (also referred to as (E)-2-(4-nitrophenyl)ethenesulfonamide, CAS 52147-91-8) is a synthetic organic compound characterized by a vinyl sulfonamide moiety conjugated with a para-nitrophenyl ring . The compound possesses a molecular formula of C₈H₈N₂O₄S and a molecular weight of 228.228 g/mol . The (E)-stereoisomer is the commercially available and predominantly studied form . Structurally, the compound integrates a terminal vinyl sulfonamide warhead—a recognized covalent pharmacophore—with a 4-nitrophenyl substituent that modulates electrophilicity and provides a chromophoric handle . As a research-grade chemical, it is commercially supplied as a solid powder and is utilized as a building block in medicinal chemistry, a covalent inhibitor fragment, and a substrate in enzymatic assays .

Why 2-(4-Nitrophenyl)ethene-1-sulfonamide Cannot Be Substituted with Generic Sulfonamides or Other Vinyl Warheads


Generic sulfonamide substitution is not viable because the specific combination of the vinyl sulfonamide warhead and the 4-nitrophenyl substituent confers distinct reactivity and binding profiles that cannot be replicated by alternative sulfonamide scaffolds or alternative warheads. While vinyl sulfonamides as a class exhibit greater hydrolytic stability and comparable thiol-Michael addition kinetics to acrylates—unlike the more labile acrylamides or vinyl sulfones [1]—the inclusion of the 4-nitrophenyl group in this compound provides a unique chromophoric detection advantage and modulates electron density to fine-tune electrophilicity for selective covalent targeting [2]. In contrast, generic sulfonamides lacking the α,β-unsaturated vinyl moiety are incapable of forming irreversible covalent bonds with cysteine residues, rendering them unsuitable for irreversible inhibition or site-specific bioconjugation applications [3].

Quantitative Differentiation Guide for 2-(4-Nitrophenyl)ethene-1-sulfonamide: Head-to-Head and Class-Level Evidence


Enzyme Inhibition: Weak STEP Phosphatase Inhibitor with GSH-Dependent Potency Shift

The compound exhibits weak inhibition of STEP (striatal-enriched tyrosine phosphatase), an enzyme implicated in CNS disorders, with an IC₅₀ of 8,800 nM (8.8 μM) in the presence of 1 mM glutathione (GSH) [1]. In the absence of GSH, the reported IC₅₀ improves to 25 nM, representing a 352-fold difference in apparent potency [1]. This suggests that while the compound can engage the active site, its electrophilic vinyl sulfonamide warhead may be scavenged or modified by excess thiols such as GSH, a behavior that must be considered in cellular or in vivo experimental design.

STEP phosphatase inhibition CNS drug discovery Enzyme assay

Electrophilic Warhead Reactivity: Vinyl Sulfonamides vs. Acrylates and Acrylamides

As a vinyl sulfonamide, 2-(4-nitrophenyl)ethene-1-sulfonamide belongs to a warhead class with a balanced reactivity profile for cysteine targeting. In model kinetic studies, vinyl sulfonamides exhibit thiol-Michael addition kinetics comparable to acrylates but significantly faster than secondary and tertiary acrylamides [1]. Furthermore, vinyl sulfonamides demonstrate a more constrained reactivity range: while acrylamides can vary up to 2000-fold in reactivity with minor structural modifications, vinyl sulfonamides exhibit only an 8-fold variation across different substituents [2]. This lower sensitivity to structural tuning reduces the risk of off-target labeling due to unintended electronic effects.

Covalent inhibitor design Thiol-Michael addition Warhead reactivity

Structural Differentiation: 4-Nitrophenyl Substitution Confers Unique Chromophoric and Electronic Properties

The presence of the 4-nitrophenyl group distinguishes this compound from unsubstituted vinyl sulfonamides or alkyl-substituted analogs. This moiety serves as an intrinsic chromophore with a characteristic absorbance at approximately 348 nm, enabling direct spectrophotometric monitoring of enzymatic conversion to the 4-nitrophenylate ion without requiring additional labeling [1]. Additionally, the electron-withdrawing para-nitro substituent modulates the electrophilicity of the conjugated vinyl sulfonamide, increasing the reactivity of the β-carbon toward nucleophilic attack relative to non-nitrated phenyl analogs, though quantitative kinetic data for this specific compound are not available [2].

Spectroscopic detection Enzyme assay substrate Structure-activity relationship

Validated Application Scenarios for 2-(4-Nitrophenyl)ethene-1-sulfonamide Based on Differential Evidence


Covalent Fragment Screening and Targeted Covalent Inhibitor (TCI) Design

Procure this compound as a vinyl sulfonamide-based covalent fragment for screening campaigns against cysteine-containing targets. The balanced reactivity profile—comparable to acrylates in thiol-Michael addition kinetics but with lower sensitivity to structural variation than acrylamides [1]—makes it a suitable starting point for hit identification in fragment-based covalent drug discovery. The compound's ~8-fold reactivity variation across analogs [2] enables SAR exploration without the excessive promiscuity observed with highly variable warhead classes. Use in biochemical assays against targets such as STEP phosphatase, where the compound shows GSH-dependent inhibition [3], to identify initial binding interactions amenable to optimization.

Chromogenic Substrate for High-Throughput Enzymatic Assays

Utilize this compound as a chromogenic substrate in high-throughput screening (HTS) assays to monitor enzyme activity. The 4-nitrophenyl moiety provides intrinsic absorbance at 348 nm, allowing direct, label-free kinetic monitoring of enzymatic conversion to the 4-nitrophenylate ion [1]. This application is particularly valuable for assaying esterase, phosphatase, or sulfatase activities in microplate format, where the compound can serve as a cost-effective alternative to commercially available 4-nitrophenyl acetate or 4-nitrophenyl phosphate substrates. The vinyl sulfonamide scaffold offers an alternative chemical space for substrate profiling beyond traditional esters or amides.

Medicinal Chemistry Building Block for Sulfonamide-Containing Drug Candidates

Employ 2-(4-nitrophenyl)ethene-1-sulfonamide as a versatile synthetic intermediate for the preparation of more complex sulfonamide derivatives [1]. The vinyl sulfonamide moiety can be elaborated via Michael addition with amine or thiol nucleophiles to generate β-substituted ethane sulfonamide derivatives, a common motif in carbonic anhydrase inhibitors and other zinc-binding pharmacophores. The 4-nitrophenyl group can be subsequently reduced to an aniline for further functionalization or exploited as a chromophoric handle for purification and analytics. This building block approach is supported by established sulfonamide chemistry, including the use of 4-nitrophenyl sulfonate intermediates in aminolysis reactions [2].

Site-Specific Bioconjugation and Peptide Macrocyclization

Leverage the vinyl sulfonamide warhead as a thiol-Michael 'click' acceptor for site-specific bioconjugation of cysteine-containing peptides and proteins. Vinyl sulfonamides exhibit comparable conjugation kinetics to acrylates but offer greater hydrolytic stability than acrylates and significantly faster kinetics than acrylamides [1]. In peptide macrocyclization applications, secondary and tertiary vinyl sulfonamides achieve high conversion rates (up to 88% in 30 minutes under model FTIR kinetic conditions) with no apparent degradation over an 8-day period under basic conditions [1]. The 4-nitrophenyl group in this compound provides an additional chromophoric tag for monitoring conjugation efficiency via UV-Vis spectroscopy or HPLC.

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